2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile
Description
Contextual Significance of Pyrazole (B372694) Scaffold in Modern Organic Synthesis
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. beilstein-journals.org Its prevalence in a multitude of FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is frequently found to bind to various biological targets with high affinity. nih.govnih.gov The unique electronic properties of the pyrazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to participate in crucial interactions with biological macromolecules. nih.gov
This structural versatility has led to the incorporation of the pyrazole moiety into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticoagulants such as apixaban, and numerous protein kinase inhibitors used in cancer therapy, such as crizotinib (B193316) and ruxolitinib. beilstein-journals.orgdrugbank.com The synthetic accessibility and the ease with which the pyrazole ring can be substituted at various positions allow chemists to fine-tune the pharmacological properties of lead compounds, making it an indispensable tool in drug discovery. nih.govresearchgate.net
Strategic Role of Nitriles in Advanced Synthetic Methodologies
The nitrile, or cyano (-C≡N), group is a small yet powerful functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence the electronic properties and conformation of a molecule. semanticscholar.org More importantly, the nitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups. researchgate.netarkat-usa.org
Key transformations of the nitrile group include:
Hydrolysis: Conversion to carboxylic acids or amides. semanticscholar.org
Reduction: Formation of primary amines or aldehydes. semanticscholar.org
Cycloaddition Reactions: Participation in the formation of various heterocyclic rings. researchgate.net
Nucleophilic Addition: Reaction with organometallic reagents to form ketones.
This chemical reactivity makes nitriles valuable intermediates in multi-step syntheses. google.com In drug development, the introduction of a nitrile can enhance binding affinity to a target protein, improve metabolic stability, or modulate polarity. chemicalbook.com Its role as a bioisostere for other functional groups further expands its utility in medicinal chemistry.
Functional Importance of Halogenated Heterocycles as Versatile Synthetic Intermediates
The strategic placement of a halogen atom, such as iodine, onto a heterocyclic core dramatically enhances its synthetic potential. nih.gov Halogenated heterocycles are critical building blocks, primarily due to their ability to participate in a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is particularly reactive, making iodo-substituted heterocycles highly sought-after precursors. nih.gov
Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. nih.govnih.gov This capability provides a powerful and reliable method for elaborating a core structure, enabling the systematic exploration of a chemical space to optimize a molecule's properties. organic-chemistry.org In addition to their role in synthesis, halogens can also modulate a molecule's physicochemical properties, such as lipophilicity and binding affinity, which is crucial in the design of bioactive compounds. mdpi.com
Overview of Key Research Trajectories and Scholarly Contributions Pertaining to 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile and its Derivatives
While extensive research exists for the individual components of this compound, specific scholarly contributions focusing directly on this molecule are not prominent in the current literature. However, its structure suggests clear and promising research trajectories based on established synthetic methodologies. The molecule serves as an exemplary case of a rationally designed building block, poised for application in constructing more complex chemical entities.
Plausible Synthetic Pathways:
The synthesis of this compound can be logically envisioned as a two-stage process: first, the construction of the pyrazole acetonitrile (B52724) core, followed by regioselective iodination.
Formation of the Pyrazole Ring: A common method for synthesizing 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). For the target molecule, a precursor such as 3-oxo-4-cyanobutanal could be reacted with hydrazine hydrate.
Regioselective Iodination: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several methods have been proven effective for the regioselective iodination of pyrazoles at this position. researchgate.net
Interactive Table: Selected Methods for 4-Iodination of Pyrazoles
| Reagent System | Conditions | Selectivity | Reference |
| I₂ / CAN (Ceric Ammonium (B1175870) Nitrate) | Acetonitrile, room temp. | High for C4-iodination | nih.gov |
| ICl / Li₂CO₃ | Dichloromethane, room temp. | Selective for C4-iodination | nih.gov |
| I₂ / Oxidizing Agent | Varies | Generally good | nih.gov |
| NIS (N-Iodosuccinimide) | Varies | Good | nih.gov |
Potential Applications in Synthetic Chemistry:
The true value of this compound lies in its potential as a trifunctional building block. The three key functional regions—the N-H of the pyrazole, the C4-iodo group, and the acetonitrile side chain—can be manipulated selectively.
Derivatization via Cross-Coupling: The C4-iodo position is primed for Sonogashira, Suzuki, or similar cross-coupling reactions. arkat-usa.orgresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, generating large libraries of novel compounds from a single intermediate.
Modification of the Acetonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for amide bond formation or further functionalization.
N-Alkylation/Arylation: The pyrazole N-H can be substituted, which is a common strategy in medicinal chemistry to modulate solubility and biological activity. nih.gov
The combination of these features makes this compound a highly valuable, albeit currently under-explored, intermediate for the synthesis of complex molecules, particularly in the search for new therapeutic agents and functional materials. Its rational design epitomizes the modern approach to organic synthesis, where building blocks are created with specific, versatile functionalities to streamline the construction of novel chemical architectures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4IN3 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-(4-iodo-1H-pyrazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H4IN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9) |
InChI Key |
WJCCHOJQWIUHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1I)CC#N |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 2 4 Iodo 1h Pyrazol 3 Yl Acetonitrile
Inherent Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is governed by the electron distribution within the ring and the nature of the substituents attached to it. The presence of both a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) gives the ring an amphoteric character, allowing it to be protonated in acidic media or deprotonated in basic media, which significantly alters its nucleophilicity nih.gov. Electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C-4 position due to its higher electron density arkat-usa.orgresearchgate.net. The reactivity of the specific compound, 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile, is further modulated by the iodine and acetonitrile (B52724) substituents.
Impact of Iodine Substitution on Electrophilic and Nucleophilic Processes
The iodine atom at the C-4 position significantly influences the reactivity of the pyrazole ring. Halogens, including iodine, exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M). For iodine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the pyrazole ring towards electrophilic substitution compared to the unsubstituted parent pyrazole.
Despite this deactivation, the C-4 position remains a key site for chemical transformations. The carbon-iodine bond is relatively weak and highly polarizable, making 4-iodopyrazoles valuable intermediates in synthesis, particularly for transition-metal-catalyzed cross-coupling reactions chemimpex.com. The iodine atom serves as an excellent leaving group in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds nih.gov. While direct electrophilic substitution on the 4-iodopyrazole (B32481) ring is less common, iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine has been shown to be highly regioselective for the 4-position, indicating that under specific conditions, this position is susceptible to electrophilic attack nih.gov. Conversely, treatment with n-butyllithium followed by iodine leads to substitution at the 5-position, highlighting the complexity of regiochemical control nih.gov.
Influence of the Acetonitrile Group on Pyrazole Ring Reactivity
The key impacts of the acetonitrile substituent are:
Decreased Basicity : Electron-withdrawing groups on the pyrazole ring lower its basicity, making the pyridine-like N2 atom less susceptible to protonation nih.gov.
Increased Acidity : The N-H proton at the N1 position becomes more acidic due to the stabilization of the resulting pyrazolate anion by the electron-withdrawing group.
Ring Deactivation : The reduced electron density deactivates the pyrazole ring towards electrophilic aromatic substitution. Any such reaction would likely be directed to the C-5 position, which is meta to the deactivating acetonitrile group at C-3 and ortho/para to the N1 and N2 atoms, respectively.
Activation of the Methylene (B1212753) Group : The protons on the methylene carbon of the acetonitrile group are acidic and can be removed by a strong base. This can lead to unexpected reactivity, such as intramolecular rearrangements, as observed in related C4-bromopyrazolyl-α-aminonitriles chemrxiv.org.
The combination of the deactivating iodine at C-4 and the electron-withdrawing acetonitrile group at C-3 makes the pyrazole ring of this compound relatively electron-poor. Consequently, the most significant and synthetically useful reactivity of this molecule is centered on the C-I bond at the C-4 position, primarily through cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Iodine Position
The iodine atom at the C-4 position of this compound serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-heteroatom bonds, making 4-iodopyrazoles valuable building blocks in medicinal and materials chemistry chemimpex.comnih.gov.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are exceptionally effective for mediating cross-coupling reactions involving aryl halides nih.gov. The reactivity order for halides is typically I > Br > Cl, making 4-iodopyrazoles highly reactive substrates libretexts.org.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide organic-chemistry.org. It is widely used for the formation of biaryl structures. While direct examples using this compound are not prominent in the cited literature, the successful coupling of other substituted bromopyrazoles and iodoindazoles demonstrates the feasibility of this transformation nih.govrsc.orgmdpi.com. For instance, unprotected 4-bromopyrazole can be coupled with various arylboronic acids in good to very good yields using palladium precatalysts nih.gov. Given that C-I bonds are more reactive than C-Br bonds in the key oxidative addition step of the catalytic cycle, this compound is expected to be an excellent substrate for Suzuki-Miyaura reactions.
Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazoles Note: This table shows data for related pyrazole compounds to illustrate the reaction's applicability.
| Halopyrazole Substrate | Boronic Acid | Catalyst System | Base/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (3.5 mol%) | K3PO4 / Dioxane-H2O | 100 °C, 20 h | 4-Phenyl-1H-pyrazole | 86% | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2 mol%) | K3PO4 / Dioxane-H2O | 80 °C, 1 h | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98% | rsc.org |
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst libretexts.orgwikipedia.org. 4-Iodopyrazoles are excellent substrates for this transformation. Studies have demonstrated the successful Sonogashira coupling of various N-protected 4-iodopyrazoles and 1-aryl-3-CF3-4-iodo-1H-pyrazoles with terminal alkynes, such as phenylacetylene, to produce 4-alkynylpyrazoles in high yields arkat-usa.orgresearchgate.netnih.gov. The reaction is tolerant of various functional groups and proceeds under mild conditions beilstein-journals.org.
Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Derivatives
| Iodopyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N / THF | Reflux | High | arkat-usa.org |
| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N / THF | RT, 24 h | 91% | nih.gov |
Heck-Mizoroki Reaction : The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. Research on 1-protected-4-iodo-1H-pyrazoles shows they readily undergo Heck reactions with various alkenes, such as acrylates and styrene, to yield 4-alkenyl-1H-pyrazoles clockss.org. The choice of protecting group on the pyrazole nitrogen and the phosphine (B1218219) ligand for the palladium catalyst were found to be crucial for achieving high yields. A trityl protecting group and triethyl phosphite, P(OEt)3, as a ligand were identified as optimal for this transformation clockss.org.
Table 3: Examples of Heck-Mizoroki Reaction with 4-Iodopyrazole Derivatives
| Iodopyrazole Substrate | Alkenes | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)2, P(OEt)3 | Et3N / DMF | 100 °C, 10 h | 95% | clockss.org |
| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)2, P(OEt)3 | Et3N / DMF | 100 °C, 10 h | 44% | clockss.org |
Negishi Cross-Coupling Methodologies Employing Organozinc Halides
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms wikipedia.org. The palladium-catalyzed Negishi cross-coupling of 3-ethoxy-4-iodo-1H-pyrazole with various benzylzinc halides has been studied extensively, demonstrating that the C-4 iodine position is highly reactive under these conditions pasteur.fr. This methodology provides an efficient route to synthesize 4-benzyl-3-ethoxypyrazoles. Given the success with this closely related substrate, this compound is expected to perform similarly in Negishi couplings, allowing for the introduction of a wide range of alkyl, vinyl, and aryl substituents at the C-4 position.
Other Transition-Metal-Mediated C-C and C-Heteroatom Bond Formations
Beyond palladium-catalyzed reactions, other transition metals, particularly copper, play a significant role in the functionalization of 4-iodopyrazoles.
Copper-Catalyzed C-O Coupling : A notable example of C-heteroatom bond formation is the copper(I) iodide (CuI)-catalyzed coupling of 4-iodopyrazoles with various alcohols nih.govsemanticscholar.org. This reaction provides a direct route to 4-alkoxypyrazoles, which are compounds of interest for their biological activities nih.gov. The optimal conditions often involve using CuI as the catalyst, a phenanthroline-based ligand, and a base like potassium t-butoxide, with microwave irradiation accelerating the reaction nih.govsemanticscholar.org. This method represents a significant improvement over previous multi-step syntheses nih.gov.
Copper- and Palladium-Catalyzed C-N Coupling : Both copper and palladium catalysts have been successfully employed for C-N bond formation at the C-4 position of pyrazoles, reacting them with various amines semanticscholar.org. These Buchwald-Hartwig-type aminations are crucial for synthesizing compounds with potential pharmaceutical applications. The choice of catalyst and conditions depends on the specific substrates being coupled.
These diverse transition-metal-catalyzed reactions underscore the synthetic utility of the C-4 iodine atom in this compound, establishing it as a key intermediate for accessing a wide range of functionalized pyrazole derivatives.
Transformations Involving the Acetonitrile Functionality
The acetonitrile group is a versatile functional handle, allowing for a variety of chemical transformations. The presence of the electron-withdrawing nitrile group acidifies the adjacent methylene (alpha-carbon) protons, enabling the formation of a stabilized carbanion. Furthermore, the carbon-nitrogen triple bond can undergo nucleophilic addition, leading to a range of functional groups.
The protons on the carbon alpha to the nitrile group in this compound are acidic and can be removed by a suitable base to generate a nucleophilic cyanomethyl carbanion. This carbanion can then participate in cyanomethylation reactions, attacking various electrophiles to form new carbon-carbon bonds. This reactivity is a cornerstone of C-C bond formation in organic synthesis. encyclopedia.pub
While direct cyanomethylation using this compound as the nucleophile is not extensively documented in dedicated studies, the underlying principle is well-established. The generated carbanion, (NC)CH-(C₃H₂IN₂), can react with a range of electrophiles.
Table 1: Potential Electrophiles for Cyanomethylation Reactions
| Electrophile Class | Example | Potential Product Structure |
| Alkyl Halides | Benzyl Bromide | 2-(4-Iodo-1H-pyrazol-3-yl)-3-phenylpropanenitrile |
| Aldehydes | Benzaldehyde | 3-Hydroxy-2-(4-iodo-1H-pyrazol-3-yl)-3-phenylpropanenitrile |
| Ketones | Acetone | 3-Hydroxy-2-(4-iodo-1H-pyrazol-3-yl)-3-methylbutanenitrile |
| Michael Acceptors | Methyl Acrylate | Methyl 4-cyano-4-(4-iodo-1H-pyrazol-3-yl)butanoate |
The reaction is typically initiated by a base that is strong enough to deprotonate the alpha-carbon but not so strong as to react with other parts of the molecule. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide. The choice of solvent and temperature is crucial for controlling the reaction's selectivity and yield. encyclopedia.pub
The nitrile group of this compound is a precursor to several important functional groups, most notably carboxylic acids, amides, and ketones.
Conversion to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.comchemguide.co.uk The final product would be (4-Iodo-1H-pyrazol-3-yl)acetic acid.
Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH or KOH) yields a carboxylate salt and ammonia. chemistrysteps.comchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free (4-Iodo-1H-pyrazol-3-yl)acetic acid. libretexts.org
Conversion to Amides: Partial hydrolysis of the nitrile group can afford the corresponding amide, 2-(4-Iodo-1H-pyrazol-3-yl)acetamide. This transformation can be challenging as the amide is also susceptible to hydrolysis under the same conditions. chemistrysteps.com However, milder or more controlled conditions can be employed to favor amide formation. For instance, using hydrogen peroxide in an alkaline solution or carefully controlled acid-catalyzed hydration can selectively stop the reaction at the amide stage. libretexts.orgcommonorganicchemistry.com
Conversion to Ketones: The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a classic route to ketones. The reaction proceeds through the formation of an intermediate imine salt. masterorganicchemistry.com This salt is stable to further attack by the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.comyoutube.com For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(4-Iodo-1H-pyrazol-3-yl)propan-2-one.
Table 2: Summary of Nitrile Group Transformations
| Target Functionality | Reagents and Conditions | Product Name |
| Carboxylic Acid | 1. NaOH (aq), Δ 2. H₃O⁺ | (4-Iodo-1H-pyrazol-3-yl)acetic acid |
| Carboxylic Acid | H₂SO₄ (aq), Δ | (4-Iodo-1H-pyrazol-3-yl)acetic acid |
| Amide | H₂O₂, NaOH (aq) | 2-(4-Iodo-1H-pyrazol-3-yl)acetamide |
| Ketone | 1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺ | 1-(4-Iodo-1H-pyrazol-3-yl)propan-2-one |
The carbanion generated by deprotonation of the alpha-carbon of this compound can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions typically require an aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) and possesses a good leaving group (e.g., a halogen). nih.gov
In this context, the pyrazolylacetonitrile anion would attack the electron-deficient aromatic ring, displacing the leaving group and forming a new carbon-carbon bond. This strategy allows for the direct arylation of the alpha-carbon. For example, the reaction of the this compound carbanion with 1-fluoro-2,4-dinitrobenzene (B121222) would be expected to yield 2-(2,4-dinitrophenyl)-2-(4-iodo-1H-pyrazol-3-yl)acetonitrile. The success of such reactions depends on the stability of the carbanion and the electrophilicity of the aromatic substrate.
Derivatization of the Pyrazole N-H Proton (for 1H-pyrazoles)
The pyrazole ring of this compound contains an acidic N-H proton that can be readily removed by a base, allowing for subsequent reactions at the nitrogen atom. This derivatization is a key strategy for modifying the molecule's properties and for constructing more complex structures.
N-Alkylation: The N-alkylation of pyrazoles is a common and versatile reaction. researchgate.net Deprotonation of the pyrazole N-H with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) generates a pyrazolide anion. nih.govbeilstein-journals.org This anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide or tosylate) to form an N-alkylated pyrazole. beilstein-journals.org
A key consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The reaction can potentially yield two different regioisomers (N1 and N2 alkylation). The outcome is often influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org For instance, the reaction of 4-iodopyrazole with allyl bromide in the presence of NaOH has been shown to produce the N-allylated product in high yield. nih.gov
N-Arylation: N-Arylation of pyrazoles is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods involve coupling the pyrazole with an aryl halide in the presence of a metal catalyst (often copper or palladium), a suitable ligand, and a base. scispace.com Copper-catalyzed N-arylation under ligand-free conditions has also been reported as an efficient method. scispace.com
Table 3: Representative N-Derivatization Reactions
| Reaction Type | Reagent | Base / Catalyst | Product Class |
| N-Alkylation | Methyl Iodide | K₂CO₃ | 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile |
| N-Alkylation | Benzyl Bromide | NaH | 2-(1-Benzyl-4-iodo-1H-pyrazol-3-yl)acetonitrile |
| N-Arylation | Iodobenzene | CuI, Base | 2-(4-Iodo-1-phenyl-1H-pyrazol-3-yl)acetonitrile |
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The functional groups present—the iodo group, the nitrile, and the pyrazole ring itself—can all participate in cyclization reactions.
One common strategy involves intramolecular cyclization. For this to occur, a second functional group must be introduced into the molecule, typically via derivatization of the nitrile group or N-alkylation. For example:
Intramolecular Heck or Sonogashira Reactions: The iodo group at the C4 position is well-suited for palladium-catalyzed cross-coupling reactions. If an N-alkyl substituent containing a terminal alkyne or alkene is introduced (see section 3.4.1), an intramolecular Heck or Sonogashira reaction could be used to forge a new ring fused to the pyrazole core. This approach has been successfully used for the synthesis of polycyclic frameworks containing fused 1,2,3-triazoles from iodotriazole precursors. nih.gov
Cyclocondensation Reactions: The nitrile group can be converted to other functionalities, such as an amine or a carboxylic acid (see section 3.3.2). These new groups can then undergo cyclocondensation reactions with other reagents to build a fused ring. For instance, pyrazole-4-carbaldehydes have been used as versatile precursors to synthesize a wide variety of pyrazole-fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines. semanticscholar.org A similar strategy could be envisioned starting from derivatives of this compound.
These strategies highlight the potential of this compound as a building block for creating diverse and complex heterocyclic architectures.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Chemical Shift Analysis for Proton Environments
The ¹H NMR spectrum of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The pyrazole (B372694) ring contains a single proton, H-5, which would likely appear as a singlet. The methylene (B1212753) protons (-CH₂-) of the acetonitrile (B52724) group are chemically equivalent and would also present as a singlet. The exact chemical shifts (δ) are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the iodine atom and the pyrazole ring would shift the signals of adjacent protons downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 (pyrazole ring) | 7.5 - 8.0 | Singlet |
| -CH₂- (acetonitrile) | 3.8 - 4.2 | Singlet |
| N-H (pyrazole ring) | 12.0 - 14.0 | Broad Singlet |
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom attached to the iodine (C-4) is expected to have a significantly shifted signal due to the heavy atom effect. The chemical shifts of the other pyrazole ring carbons (C-3 and C-5) and the carbons of the acetonitrile group (-CH₂- and -CN) can also be predicted based on their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (pyrazole ring) | 140 - 145 |
| C-4 (pyrazole ring) | 60 - 70 |
| C-5 (pyrazole ring) | 130 - 135 |
| -CH₂- (acetonitrile) | 15 - 20 |
| -CN (nitrile) | 115 - 120 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as all expected proton signals in this compound are singlets, no cross-peaks would be anticipated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-5 signal to the C-5 carbon and the -CH₂- proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the -CH₂- protons and the C-3 and C-5 carbons of the pyrazole ring, as well as the nitrile carbon. The H-5 proton would show correlations to C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Environments
¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, can provide valuable information about the nitrogen atoms in the pyrazole ring and the nitrile group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. For a similar compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N NMR chemical shifts were reported at -186.1 ppm (N-1) and -77.5 ppm (N-2). mdpi.comresearchgate.net Similar values would be expected for this compound.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental formula. For this compound (C₅H₄IN₃), the exact mass can be calculated.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 245.9523 |
| [M+Na]⁺ | 267.9342 |
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the ring and loss of small molecules like HCN.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (Molecular Formula: C₅H₄IN₃, Molecular Weight: 233.01 g/mol ), one would expect to observe specific ions. In positive ion mode, the protonated molecule [M+H]⁺ would be anticipated at a mass-to-charge ratio (m/z) of approximately 234.02. Depending on the solvent and additives, adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 255.99) or the potassium adduct [M+K]⁺ (m/z ≈ 271.97) might also be detected.
Fragmentation patterns, typically studied using tandem mass spectrometry (MS/MS), would provide structural information. Potential fragmentation could involve the loss of the iodine atom, the acetonitrile group, or cleavage of the pyrazole ring. However, without experimental data, a precise fragmentation table cannot be compiled.
Interactive Data Table: Expected ESI-MS Adducts
| Ion Species | Expected m/z |
| Protonated Molecule [M+H]⁺ | ~234.02 |
| Sodium Adduct [M+Na]⁺ | ~255.99 |
| Potassium Adduct [M+K]⁺ | ~271.97 |
Note: This table is predictive and not based on experimental results for the specified compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ would indicate the N-H bond of the pyrazole ring. This band is often broadened due to hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂-) group would be just below 3000 cm⁻¹.
C≡N Stretching: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹ is a key indicator of the nitrile functional group.
C=N and C=C Stretching: Vibrations from the pyrazole ring would be observed in the fingerprint region, typically between 1400-1600 cm⁻¹.
C-I Stretching: The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole) | 3100-3500 (broad) |
| C-H (aromatic, pyrazole) | 3000-3100 |
| C-H (aliphatic, -CH₂-) | < 3000 |
| C≡N (nitrile) | 2220-2260 (sharp) |
| C=N / C=C (pyrazole ring) | 1400-1600 |
| C-I (iodo) | 500-600 |
Note: This table is predictive and not based on experimental results for the specified compound.
X-ray Crystallography for Precise Solid-State Structural Determination
If a crystal structure were available, it would unambiguously confirm the connectivity of the atoms, showing the cyanomethyl group at the 3-position and the iodine atom at the 4-position of the 1H-pyrazole ring. It would also reveal the planarity of the pyrazole ring and the orientation of the acetonitrile substituent relative to the ring. Key structural parameters, such as the C-I, C-C, C-N, and N-N bond lengths and the angles within the pyrazole ring, would be precisely determined.
The solid-state packing of molecules is governed by intermolecular forces. For this compound, several key interactions would be anticipated to direct its supramolecular assembly:
Hydrogen Bonding: The pyrazole N-H group is a strong hydrogen bond donor, and the pyridine-like nitrogen atom of another pyrazole ring is a good acceptor. This would likely lead to the formation of strong N-H···N hydrogen-bonded chains or cyclic motifs, which are common in pyrazole-containing crystal structures.
Dipole-Dipole Interactions: The polar nitrile group would contribute to dipole-dipole interactions, further stabilizing the crystal lattice.
Analysis of the crystal packing of the related compound, 4-iodo-1H-pyrazole, reveals that it forms catemeric (chain-like) structures driven by N-H···N hydrogen bonds. It is plausible that this compound would exhibit similar hydrogen-bonding patterns, which would be further modified by interactions involving the nitrile and iodo substituents.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.comresearchgate.net It is widely used to study pyrazole (B372694) derivatives, providing detailed information on their geometric and electronic nature. eurasianjournals.comtandfonline.com For 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile, DFT calculations, typically using functionals like B3LYP combined with appropriate basis sets, are employed to predict its fundamental properties. researchgate.net
The first step in computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. tandfonline.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule.
Following optimization, a detailed analysis of the electronic structure reveals key chemical insights. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. mdpi.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing the nature of chemical bonds and intramolecular interactions like charge delocalization and hyperconjugation. mdpi.com Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which is crucial for predicting intermolecular interactions. researchgate.net
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR spectroscopy) for pyrazole derivatives can be performed to assign specific vibrational modes, such as C-N stretching, which typically appear in the 1100–1300 cm⁻¹ range. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted. For instance, DFT calculations on the related compound 4-iodo-1H-pyrazole have been used to determine the chemical shift of the N-H proton, providing a benchmark for similar structures.
| Parameter | Predicted Value | Technique |
|---|---|---|
| ¹H NMR Chemical Shift (N-H proton) | 10.00 ppm | DFT |
While DFT is a powerful tool for studying reaction pathways, detailed computational investigations specifically focusing on the reaction mechanisms and transition state analyses for this compound are not extensively reported in the current scientific literature. Such studies would typically involve mapping the potential energy surface of a reaction to identify the lowest-energy path from reactants to products, locating the high-energy transition state structures that act as barriers to the reaction.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. nih.gov By locating critical points in the electron density, particularly bond critical points (BCPs), QTAIM can define the nature of atomic interactions. nih.govfigshare.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding their behavior in solution, including interactions with solvent molecules or biological targets. nih.gov For pyrazole derivatives, MD simulations can reveal stable conformations and predict how they might bind to biological receptors like enzymes. mdpi.com However, dedicated MD simulation studies focusing on the conformational analysis and intermolecular behavior of this compound have not been extensively documented in the scientific literature to date.
Molecular Modeling of Chemical Reactivity and Selectivity Profiles
The chemical reactivity and selectivity of this compound can be effectively modeled using the electronic parameters derived from DFT calculations. nih.gov The FMOs (HOMO and LUMO) are central to this analysis. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution highlights the probable sites for nucleophilic attack.
The MEP map complements the FMO analysis by illustrating the electrostatic landscape of the molecule. For example, the region around the nitrogen atoms of the pyrazole ring is typically electron-rich (negative potential), making it a likely site for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom on the pyrazole nitrogen (N-H) is typically electron-poor (positive potential). The iodine substituent also introduces unique electronic effects, potentially creating a region of positive electrostatic potential (a σ-hole) that can participate in halogen bonding. nih.gov These computational models are instrumental in predicting how the molecule will interact with other reagents and in designing new synthetic pathways or potential applications. acs.org
Synthetic Utility As a Precursor to Complex Molecular Architectures
Role as a Key Intermediate in the Diversification of Heterocyclic Compounds
The primary role of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile as a key intermediate lies in the high reactivity of its carbon-iodine bond. The 4-position of the pyrazole (B372694) ring is primed for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows for the introduction of a vast range of substituents onto the pyrazole core, enabling the rapid generation of diverse libraries of heterocyclic compounds. nih.gov
The utility of 4-iodopyrazoles is well-documented in palladium- and copper-catalyzed reactions. nih.gov These transformations are highly efficient and exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, Sonogashira coupling facilitates the installation of alkynyl moieties, and Buchwald-Hartwig amination allows for the formation of C-N bonds. rsc.orgresearchgate.net Furthermore, copper-catalyzed protocols have been developed for C-O coupling reactions, enabling the synthesis of 4-alkoxypyrazoles. nih.govsemanticscholar.org The ability to graft these diverse chemical entities onto the pyrazole scaffold is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of functional materials. chemimpex.com
Table 1: Key Cross-Coupling Reactions for Functionalization of the 4-Iodopyrazole (B32481) Scaffold
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Introduced Substituent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Organoboron Reagent (R-B(OH)₂) | C-C | Aryl, Heteroaryl, Vinyl, Alkyl |
| Sonogashira | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | Terminal Alkyne (R-C≡CH) | C-C | Alkynyl |
| Negishi | Pd Catalyst | Organozinc Reagent (R-ZnX) | C-C | Aryl, Alkyl, Alkenyl |
| Heck | Pd Catalyst / Base | Alkene | C-C | Alkenyl |
| Buchwald-Hartwig | Pd Catalyst / Ligand / Base | Amine (R₂NH) | C-N | Amino |
| Ullmann (C-O) | CuI / Ligand / Base | Alcohol (R-OH) | C-O | Alkoxy, Aryloxy |
Scaffold for the Construction of Multi-Substituted Pyrazoles through Advanced Functionalization
Beyond simple diversification, this compound serves as an ideal scaffold for the systematic construction of highly substituted pyrazoles. The presence of multiple reaction sites allows for a programmed, multi-directional functionalization strategy. The synthesis of tetrasubstituted pyrazoles often begins with a trisubstituted pyrazole that is subsequently iodinated at the 4-position to install a reactive handle for further elaboration. beilstein-journals.orgnih.gov
A typical synthetic strategy using this scaffold could involve a three-step sequence:
C4-Position Functionalization : The initial and most common step involves a cross-coupling reaction at the C-I bond, as detailed previously, to install a desired group at the 4-position. nih.gov
N1-Position Functionalization : The pyrazole ring contains an acidic N-H proton, which can be deprotonated and subsequently alkylated or arylated to introduce a second point of diversity.
C3-Side Chain Modification : The acetonitrile (B52724) group at the 3-position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cyclization reactions to form adjacent rings.
This stepwise approach provides precise control over the final molecular architecture, enabling the synthesis of complex pyrazoles with tailored electronic, steric, and physicochemical properties for applications in fields such as medicinal and agricultural chemistry. chemimpex.comnih.gov
Precursor for Fused Ring Systems and Polycyclic Compounds
The dual functionality of this compound makes it a promising precursor for the synthesis of fused pyrazole ring systems and other polycyclic compounds. Such structures are of significant interest in medicinal chemistry, as ring fusion can impart conformational rigidity and novel biological activities. rsc.orgmdpi.com
A potential synthetic route to fused systems involves a tandem cross-coupling and intramolecular cyclization sequence. For example, a Sonogashira coupling reaction at the 4-position could introduce an alkynyl substituent bearing a secondary functional group. researchgate.net Concurrently, the acetonitrile moiety at the 3-position could be chemically transformed into a nucleophilic group, such as an amine or an enolate. A subsequent intramolecular cyclization between the newly installed C4-substituent and the modified C3-side chain would lead to the formation of a new ring fused to the pyrazole core, such as a pyrazolo[4,3-b]pyridine or a pyrazolo[3,4-d]pyrimidine. The development of such intramolecular cyclization strategies from appropriately substituted pyrazoles is an active area of research for accessing novel heterocyclic scaffolds. rsc.orgresearchgate.net
Building Block in the Development of Advanced Functional Organic Materials
The pyrazole nucleus is not only a privileged scaffold in bioactive molecules but also a valuable component in the design of advanced functional organic materials. chemimpex.com The ability to precisely install various functional groups on the this compound scaffold allows for the tuning of its electronic and photophysical properties, making it an attractive building block for materials science. researchgate.net
Potential applications include:
Metal-Organic Frameworks (MOFs) : The acetonitrile group can be hydrolyzed to a carboxylic acid. The resulting pyrazole-dicarboxylic acid derivative can act as a multitopic organic ligand for the synthesis of MOFs. digitellinc.comresearchgate.net These crystalline, porous materials have applications in gas storage, separation, sensing, and heterogeneous catalysis. digitellinc.com
Microporous Organic Polymers (MOPs) : Pyrazole-containing monomers can be polymerized, often through oxidative coupling reactions, to form MOPs with high surface areas. The nitrogen-rich pyrazole units within the polymer network can enhance selectivity for applications like CO₂ capture. researchgate.net
Organic Light-Emitting Diodes (OLEDs) : By attaching conjugated aromatic or heteroaromatic systems to the 4-position via cross-coupling, it is possible to synthesize novel chromophores. These pyrazole-based molecules could function as host materials or emitters in OLED devices, contributing to the development of next-generation displays and lighting.
Table 2: Potential Applications in Functional Organic Materials
| Material Type | Key Structural Feature | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Multitopic Ligand (e.g., carboxylate) | Hydrolysis of nitrile, then reaction with metal ions | Gas storage, Catalysis, Sensing |
| Microporous Organic Polymers (MOPs) | Rigid, aromatic pyrazole core | Polymerization via cross-coupling reactions | CO₂ capture, Gas separation |
| OLED Materials | Conjugated π-system | Suzuki or Sonogashira coupling with chromophores | Emitters, Host materials |
| Novel Polymers | Functionalized pyrazole backbone | Polymerization of bifunctionalized derivatives | Coatings, Thermally stable materials |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?
- The synthesis of pyrazole-acetonitrile derivatives often involves halogenation and cyclocondensation. For example, iodination at the pyrazole C4 position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like acetonitrile. Post-synthetic purification typically employs recrystallization (e.g., methanol) to achieve >95% purity . Reaction time and temperature (e.g., reflux in xylene for 25–30 hours) are critical for minimizing byproducts like dehalogenated intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, with R-factors <0.1 indicating high precision . Complementary techniques include:
- NMR : H and C NMR to verify the pyrazole ring protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm).
- FT-IR : A sharp peak at ~2240 cm confirms the nitrile group .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Common impurities include unreacted 4-iodopyrazole precursors or deiodinated byproducts. Purity ≥95% is achievable via recrystallization or column chromatography .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodo-substituted pyrazole moiety in cross-coupling reactions?
- The C4-iodo group participates in Suzuki-Miyaura or Ullmann couplings due to its electrophilicity. Density functional theory (DFT) studies suggest that the electron-withdrawing nitrile group enhances oxidative addition rates with palladium catalysts. However, steric hindrance from the pyrazole ring may reduce coupling efficiency compared to aryl iodides .
Q. How does solvent polarity influence the stability of this compound, and what degradation pathways are observed under acidic/basic conditions?
- In polar solvents (e.g., water or DMSO), hydrolysis of the nitrile group to carboxylic acids can occur at elevated temperatures. Under basic conditions (pH >10), deiodination is observed via nucleophilic aromatic substitution. Stability studies in acetonitrile at 4°C show <5% degradation over 6 months .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., kinase inhibitors)?
- Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) can model binding affinities. The nitrile group often acts as a hydrogen-bond acceptor, while the iodo-pyrazole moiety engages in hydrophobic interactions. Pharmacophore models should account for steric clashes with target active sites .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Validated protocols include:
- Re-testing under standardized conditions (e.g., 10 µM ATP, pH 7.4).
- Using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Methodological Notes
- Synthetic Optimization : Use inert atmospheres (N) to prevent oxidation of the iodo group during reactions .
- Safety : Handle with nitrile gloves and avoid exposure to sparks/heat due to acetonitrile’s flammability (flash point: 2°C) .
- Data Reproducibility : Report crystal structure parameters (e.g., C–C bond lengths ±0.005 Å) and NMR solvent peaks for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
